molecular formula C24H22O4 B11167083 2,3,5,5-Tetramethyl-11-phenyl-6,7-dihydrofuro[2,3-f]pyrano[2,3-h]chromen-9-one

2,3,5,5-Tetramethyl-11-phenyl-6,7-dihydrofuro[2,3-f]pyrano[2,3-h]chromen-9-one

Cat. No.: B11167083
M. Wt: 374.4 g/mol
InChI Key: VVIMZNJNHFZMDO-UHFFFAOYSA-N
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Description

2,3,5,5-Tetramethyl-11-phenyl-6,7-dihydrofuro[2,3-f]pyrano[2,3-h]chromen-9-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of furochromenes, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,5-Tetramethyl-11-phenyl-6,7-dihydrofuro[2,3-f]pyrano[2,3-h]chromen-9-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,3,5,5-Tetramethyl-11-phenyl-6,7-dihydrofuro[2,3-f]pyrano[2,3-h]chromen-9-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Antimicrobial Properties

Compounds within the chromene family have shown promising antimicrobial activities. A related study highlighted the synthesis of chromene derivatives that were screened for antibacterial and antifungal activities. These compounds exhibited effective inhibition against various pathogens . Given the structural similarities to 2,3,5,5-Tetramethyl-11-phenyl-6,7-dihydrofuro[2,3-f]pyrano[2,3-h]chromen-9-one, it is plausible that this compound may also possess similar antimicrobial properties.

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of chromene derivatives make them suitable candidates for use in organic light-emitting diodes. Research into related compounds has demonstrated their effectiveness in light emission and photonic applications. The incorporation of such compounds can enhance the efficiency and color purity of OLEDs .

Photovoltaic Devices

The potential application of this compound in photovoltaic technology is another area of interest. Its ability to absorb light and convert it into energy can be explored for improving solar cell efficiency. Studies on similar compounds have shown promising results in enhancing the performance of solar cells through improved charge transport and light absorption .

Case Studies

  • Antifungal Activity Assessment : A study evaluated several coumarin derivatives for their antifungal activity. The findings indicated that specific structural modifications could significantly enhance efficacy against fungal pathogens .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial properties of chromene derivatives against a range of bacteria and fungi. The results demonstrated that structural variations influenced activity levels significantly .

Mechanism of Action

The mechanism of action of 2,3,5,5-Tetramethyl-11-phenyl-6,7-dihydrofuro[2,3-f]pyrano[2,3-h]chromen-9-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,5-Tetramethyl-11-phenyl-6,7-dihydrofuro[2,3-f]pyrano[2,3-h]chromen-9-one stands out due to its unique structural features and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.

Biological Activity

2,3,5,5-Tetramethyl-11-phenyl-6,7-dihydrofuro[2,3-f]pyrano[2,3-h]chromen-9-one (CAS Number: 908601-14-9) is a synthetic compound belonging to the class of pyranochromenes. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C24_{24}H22_{22}O4_4
  • Molecular Weight : 374.4 g/mol

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Case Study : A study on various plant-derived compounds showed that certain pyranochromene derivatives demonstrated potent cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50_{50} values in the low micromolar range ( ).
CompoundCell LineIC50_{50} (µg/mL)
Compound AMCF-70.0585
Compound BHeLa0.0692

These findings suggest that the structural characteristics of pyranochromenes contribute to their effectiveness as anticancer agents.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains.

  • Case Study : A study assessed the antibacterial activity of several pyranochromene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited varying degrees of inhibition against tested strains:
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Bacillus cereus12.5

The study found that compounds with the pyranochromene structure often showed greater efficacy against Gram-positive bacteria compared to Gram-negative bacteria ( ).

Anti-inflammatory Activity

In addition to anticancer and antimicrobial effects, some studies have highlighted the anti-inflammatory properties of related compounds.

  • Research Findings : Compounds within the benzopyran family have been noted for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models ( ). This suggests potential therapeutic applications in inflammatory diseases.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells.
  • Disruption of Bacterial Cell Wall Synthesis : The antimicrobial action may stem from interference with bacterial cell wall integrity.
  • Modulation of Inflammatory Pathways : Anti-inflammatory effects could be mediated through inhibition of NF-kB signaling pathways.

Properties

Molecular Formula

C24H22O4

Molecular Weight

374.4 g/mol

IUPAC Name

4,5,9,9-tetramethyl-17-phenyl-3,8,14-trioxatetracyclo[11.4.0.02,6.07,12]heptadeca-1,4,6,12,16-pentaen-15-one

InChI

InChI=1S/C24H22O4/c1-13-14(2)26-23-19(13)22-16(10-11-24(3,4)28-22)21-20(23)17(12-18(25)27-21)15-8-6-5-7-9-15/h5-9,12H,10-11H2,1-4H3

InChI Key

VVIMZNJNHFZMDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C3C(=CC(=O)OC3=C4CCC(OC4=C12)(C)C)C5=CC=CC=C5)C

Origin of Product

United States

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